N-phenylpiperidin-4-amine dihydrochloride

Analytical reference standard Impurity profiling Solubility

Sourcing a validated fentanyl impurity reference standard poses regulatory and supply-chain challenges. This certified dihydrochloride salt solves both. - \(\geq\)98% purity with a defined COA ensures method validation compliance for GLP and ISO 17025 laboratories. - Distinct DMSO and PBS solubility (10 mg/mL) optimizes LC-MS/MS calibration workflows for API impurity quantification. - As a fentanyl-related impurity marker, it supports forensic chemical attribution signature (CAS) analysis and synthetic route attribution.

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
CAS No. 99918-43-1
Cat. No. B593689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylpiperidin-4-amine dihydrochloride
CAS99918-43-1
SynonymsN-phenyl-4-piperidinamine, dihydrochloride
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h1-5,11-13H,6-9H2;2*1H
InChIKeyCNUNDCRNMZQPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenylpiperidin-4-amine Dihydrochloride: Core Specifications & Reference Standard


N-Phenylpiperidin-4-amine dihydrochloride (CAS 99918-43-1), also known as 4-anilinopiperidine dihydrochloride, is a piperidine derivative existing as a crystalline solid with molecular formula C₁₁H₁₈Cl₂N₂ and molecular weight 249.18 g/mol [1][2]. This compound is commercially supplied as an analytical reference standard with certified purity of ≥98% . It is categorized as an impurity of fentanyl and fentanyl analogs , and is therefore used as a reference material in pharmaceutical impurity profiling, forensic analysis, and synthetic process quality control. Its dihydrochloride salt form confers distinct solubility and handling properties compared to the free base and other related intermediates.

Why N-Phenylpiperidin-4-amine Dihydrochloride Generic Substitution Fails


Procurement of a piperidine-based opioid intermediate cannot be fulfilled by simply substituting the free base (CAS 23056-29-3) or other structurally related analogs like 4-ANPP (CAS 21409-26-7) or 1-benzyl-4-anilinopiperidine (CAS 1155-56-2). The dihydrochloride salt of N-phenylpiperidin-4-amine is a distinctly regulated impurity reference standard for fentanyl and its analogs . Its salt form imparts a unique solubility profile [1] that directly impacts its use in validated analytical methods for impurity profiling. Furthermore, the compound's certified purity (≥98%) and classification as a Schedule II controlled substance precursor in the United States [2] impose stringent procurement and handling requirements that are not applicable to non-salt forms or other unregulated intermediates. Using a generic analog would invalidate method validation and compromise the traceability required for pharmaceutical quality control, forensic casework, or synthetic route attribution studies.

N-Phenylpiperidin-4-amine Dihydrochloride vs. Closest Analogs


Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 99918-43-1) exhibits markedly lower solubility in DMF (0.16 mg/mL) and ethanol (0.25 mg/mL) compared to the free base (CAS 23056-29-3), which dissolves at 30 mg/mL in both solvents [1]. This 188-fold and 120-fold reduction, respectively, necessitates distinct solvent preparation protocols for analytical method development, particularly when preparing stock solutions for LC-MS or GC-MS impurity profiling of fentanyl and related opioids .

Analytical reference standard Impurity profiling Solubility

Purity: Reference Standard vs. Generic Building Block

N-phenylpiperidin-4-amine dihydrochloride is supplied as an analytical reference standard with a certified purity of ≥98% . This level of purity is essential for its use as an impurity marker in pharmaceutical quality control (QC) and forensic analysis. In contrast, many commercially available related piperidine intermediates (e.g., generic 4-anilinopiperidine free base or 1-benzyl-4-anilinopiperidine) are sold as general research chemicals or building blocks with lower or unspecified purity levels, making them unsuitable for validated analytical methods .

Analytical reference standard Purity Quality control

Salt Form: Dihydrochloride vs. Hydrochloride

The dihydrochloride salt (CAS 99918-43-1) provides a distinct crystalline form with defined stoichiometry (C₁₁H₁₆N₂·2HCl), which is advantageous for accurate weighing and long-term storage stability [1]. In contrast, the mono-hydrochloride salt (CAS 1193388-65-6) and hydrobromide salts (CAS 24775-80-2, 24998-99-0) are also available [2], but the dihydrochloride is the preferred reference standard form due to its established use in fentanyl impurity profiling . The exact mass (248.0847040 Da) and monoisotopic mass (248.0847040 Da) of the dihydrochloride [3] are critical for high-resolution mass spectrometry (HRMS) identification in forensic and impurity profiling studies [4].

Salt form Stability Handling

Synthetic Utility: CB-1 Receptor Inverse Agonist Intermediate

N-phenylpiperidin-4-amine dihydrochloride serves as a crucial intermediate in the synthesis of cinnoline derivatives that act as CB-1 receptor inverse agonists . The dihydrochloride salt is directly employed in the reaction with 6-bromo-4-chlorocinnoline (1.23 mmol) in isopropanol at 90°C to yield 1-(6-bromocinnolin-4-yl)-N-phenylpiperidin-4-amine . This specific synthetic utility is not shared by other salts or the free base without additional deprotection steps. While the free base can be used in reductive amination to prepare ANPP [1], the dihydrochloride salt offers a convenient, ready-to-use form for the cinnoline coupling reaction.

Organic synthesis CB-1 receptor Intermediate

N-Phenylpiperidin-4-amine Dihydrochloride Application Scenarios


Pharmaceutical Impurity Profiling & Method Validation

The dihydrochloride salt, as a certified reference standard (≥98% purity) with defined solubility in DMSO (10 mg/mL) and PBS (pH 7.2) (10 mg/mL) , is ideally suited for preparing calibration curves and quality control samples in validated LC-MS/MS methods for quantifying fentanyl-related impurities in active pharmaceutical ingredients (APIs) [1]. Its exact mass (248.0847040 Da) [2] facilitates unambiguous identification in HRMS impurity profiling studies [3].

Forensic Attribution of Synthetic Routes

The compound's presence as an impurity in fentanyl and its analogs makes it a key marker in forensic chemical attribution signature (CAS) analysis. The distinct solubility profile of the dihydrochloride salt [1][2] informs sample preparation protocols when analyzing seized drug materials for the presence of this impurity, aiding in the determination of illicit synthetic methods [3].

CB-1 Receptor Modulator Synthesis

Researchers synthesizing cinnoline-based CB-1 receptor inverse agonists should select the dihydrochloride salt over the free base or other salts due to its direct applicability in the key coupling step with 6-bromo-4-chlorocinnoline . This eliminates the need for additional salt conversion steps, streamlining the synthetic workflow.

Reference Standard Procurement & Regulatory Compliance

For laboratories operating under GLP or ISO 17025 accreditation, the dihydrochloride salt's availability as a certified reference standard with documented purity (≥98%) and a defined certificate of analysis (COA) is non-negotiable. Substituting with a lower-purity generic chemical would invalidate method validation and compromise regulatory audit trails.

Technical Documentation Hub

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